molecular formula C4H4N2OS B1342393 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 61018-49-3

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No. B1342393
CAS RN: 61018-49-3
M. Wt: 128.15 g/mol
InChI Key: GCPFDERTUUICNT-UHFFFAOYSA-N
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Description

“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is a chemical compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.16 g/mol . It is typically solid at room temperature .


Synthesis Analysis

The synthesis of “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives can be achieved through various methods. For instance, one study reported the synthesis of a similar molecule, “5 Mercapto 2-- (5 methyl furan 2 yl 1,3,4 thiadiazole”, from the reaction of “2 amino 5 mercapto 1,3,4 thiadiazole” with "5 methyl furan 2 carbaldehyde" .


Molecular Structure Analysis

The molecular structure of “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The InChI code for this compound is 1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 .


Chemical Reactions Analysis

“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives demonstrate unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives . They can also undergo reactions at the carbon atoms adjacent to the sulfur atom, resulting in C-substituted derivatives .


Physical And Chemical Properties Analysis

“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is typically solid at room temperature . It has a molecular weight of 128.16 g/mol . The IR spectrum of a similar compound showed a characteristic band at 1713 cm−1, which could be attributed to the C=O stretching frequency .

Scientific Research Applications

Antimicrobial Agents

1,3,4-Thiadiazole derivatives, including 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde, have been found to be potent antimicrobial agents . They have been tested against various bacteria strains such as E. coli, B. mycoides, and C. albicans . Some of these compounds have shown inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Agents

These compounds have also been evaluated for their antifungal activities against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .

Antimycobacterial Agents

Some 1,3,4-thiadiazole derivatives have exhibited inhibitory activity and can be considered as a good start point for the discovery of new lead compounds in the field of multi-drug resistant tuberculosis .

DNA Binding

The mechanism of interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated . This interaction is crucial in understanding the potential therapeutic applications of these compounds.

Anticancer Agents

1,3,4-Thiadiazole derivatives have been studied for their potential anticancer activities . The specific mechanisms and targets of these compounds in cancer cells are areas of ongoing research.

Other Biological Activities

In addition to the above, 1,3,4-thiadiazole derivatives have been associated with a wide range of other biological properties such as antidiabetic, antihypertensive, anti-inflammatory, and antiviral activities .

Future Directions

The future directions for “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives could involve further exploration of their antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFDERTUUICNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608254
Record name 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde

CAS RN

61018-49-3
Record name 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-thiadiazole-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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